molecular formula C19H20ClN3O2 B2741503 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea CAS No. 894029-89-1

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea

Cat. No. B2741503
CAS RN: 894029-89-1
M. Wt: 357.84
InChI Key: ZOKMJRZTKATGAY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic properties. The compound was first synthesized in the 1980s and has since been the subject of numerous studies investigating its effects on the human body.

Scientific Research Applications

Anion Coordination Chemistry

The study of urea-based ligands, including those with dimethylphenyl and pyridyl groups, has shown significant interest in anion coordination chemistry. These compounds have demonstrated the ability to form complexes with various inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs. This research opens avenues for the application of similar urea compounds in designing new materials for anion recognition and sequestration (Biao Wu et al., 2007).

Allosteric Antagonism in the Central Nervous System

The investigation into the effects of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, provides insights into the modulation of neuronal excitability in the cerebellum. This research has potential implications for the development of therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists in treating central nervous system diseases, suggesting the exploration of similar urea derivatives for their neuropharmacological properties (Xiaowei Wang et al., 2011).

Nonlinear Optical Properties

The study of novel chalcone derivatives, including compounds with chlorophenyl and pyridinyl groups, highlights the significance of these molecules in nonlinear optics. Their electro-optic properties, such as high second and third harmonic generation values, suggest their utility in optoelectronic device fabrication. This underscores the potential of similar urea derivatives in the development of new materials for optical and electronic applications (M. Shkir et al., 2018).

Anticancer Agents

The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of similar compounds in the development of new anticancer agents, highlighting the importance of urea derivatives in medicinal chemistry (Jian Feng et al., 2020).

Corrosion Inhibition

The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions points to the application of similar compounds in protecting metals against corrosion. This research could lead to the development of new, more effective corrosion inhibitors for industrial applications (B. Mistry et al., 2011).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12-4-3-5-17(13(12)2)22-19(25)21-15-10-18(24)23(11-15)16-8-6-14(20)7-9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKMJRZTKATGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea

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